molecular formula C20H23NO2 B14328857 1-[Ethoxy(4-methoxyphenyl)methyl]-2,3-dimethyl-1H-indole CAS No. 110364-25-5

1-[Ethoxy(4-methoxyphenyl)methyl]-2,3-dimethyl-1H-indole

Cat. No.: B14328857
CAS No.: 110364-25-5
M. Wt: 309.4 g/mol
InChI Key: VMGHIZPUFCYNBO-UHFFFAOYSA-N
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Description

1-[Ethoxy(4-methoxyphenyl)methyl]-2,3-dimethyl-1H-indole is an organic compound that belongs to the class of indoles. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features an ethoxy group and a methoxyphenyl group attached to the indole core, which may contribute to its unique chemical and biological properties.

Preparation Methods

The synthesis of 1-[Ethoxy(4-methoxyphenyl)methyl]-2,3-dimethyl-1H-indole can be achieved through various synthetic routes. One common method involves the reaction of 2,3-dimethylindole with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-[Ethoxy(4-methoxyphenyl)methyl]-2,3-dimethyl-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[Ethoxy(4-methoxyphenyl)methyl]-2,3-dimethyl-1H-indole has various applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent or as a lead compound for drug development.

    Industry: It can be used in the development of new materials, dyes, and other industrial applications.

Mechanism of Action

The mechanism of action of 1-[Ethoxy(4-methoxyphenyl)methyl]-2,3-dimethyl-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure.

Comparison with Similar Compounds

1-[Ethoxy(4-methoxyphenyl)methyl]-2,3-dimethyl-1H-indole can be compared with other similar compounds, such as:

Properties

CAS No.

110364-25-5

Molecular Formula

C20H23NO2

Molecular Weight

309.4 g/mol

IUPAC Name

1-[ethoxy-(4-methoxyphenyl)methyl]-2,3-dimethylindole

InChI

InChI=1S/C20H23NO2/c1-5-23-20(16-10-12-17(22-4)13-11-16)21-15(3)14(2)18-8-6-7-9-19(18)21/h6-13,20H,5H2,1-4H3

InChI Key

VMGHIZPUFCYNBO-UHFFFAOYSA-N

Canonical SMILES

CCOC(C1=CC=C(C=C1)OC)N2C(=C(C3=CC=CC=C32)C)C

Origin of Product

United States

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